Bz-Camp

Description

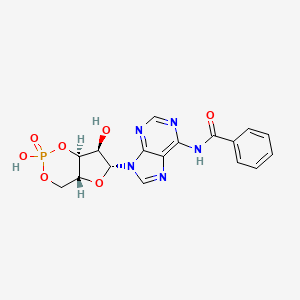

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCBMGKNCJXIC-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952638 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30275-80-0 | |

| Record name | N(6)-Benzoyl-cyclic amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of 6-Bnz-cAMP?

An In-Depth Technical Guide to the Mechanism of Action of 6-Bnz-cAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

N⁶-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) is a pivotal chemical tool for dissecting cyclic AMP (cAMP) signaling pathways. As a cell-permeable analog of cAMP, its utility is defined by its remarkable selectivity for activating cAMP-dependent Protein Kinase A (PKA) over other cAMP effectors, most notably the Exchange Protein Activated by cAMP (Epac). Furthermore, it exhibits a nuanced preference for specific PKA isozymes and binding sites within the PKA regulatory subunits. This guide provides a comprehensive technical overview of the mechanism of action of 6-Bnz-cAMP, delving into the structural basis of its selectivity, its applications in experimental biology, and detailed protocols for its use. It is intended to equip researchers with the expert-level understanding required to effectively leverage this compound in their investigations.

The Landscape of cAMP Signaling: PKA and its Isoforms

Cyclic AMP is a ubiquitous second messenger that translates a vast array of extracellular signals into intracellular responses.[1] Its primary intracellular targets are PKA and Epac.[2] To appreciate the specific utility of 6-Bnz-cAMP, a foundational understanding of PKA architecture is essential.

PKA exists as an inactive heterotetramer, composed of a regulatory (R) subunit dimer and two catalytic (C) subunits.[3][4] The R subunits sequester the C subunits, inhibiting their kinase activity.[5] The binding of two cAMP molecules to each R subunit induces a conformational change that liberates the C subunits, which are then free to phosphorylate downstream substrates on serine or threonine residues.[4]

Functional diversity in PKA signaling is achieved through the expression of four distinct R subunit isoforms: RIα, RIβ, RIIα, and RIIβ.[3] These isoforms differ in their tissue expression, affinity for cAMP, and localization within the cell, which is often dictated by A-Kinase Anchoring Proteins (AKAPs).[6] This isoform diversity allows for highly localized and specific responses to a global cAMP signal, making isoform-selective tools invaluable.

Diagram: The Canonical PKA Activation Cycle

The following diagram illustrates the fundamental mechanism of PKA activation by the endogenous second messenger, cAMP.

Caption: General mechanism of Protein Kinase A (PKA) activation by cAMP.

Core Mechanism of 6-Bnz-cAMP: Selective PKA Activation

6-Bnz-cAMP is a cell-permeable analog of cAMP that functions as a potent PKA activator.[7] Its defining characteristic is its ability to selectively activate PKA without significantly affecting the Epac family of proteins.[8][9] This selectivity is crucial for researchers aiming to isolate PKA-dependent effects from the broader consequences of elevated intracellular cAMP, which would also involve Epac signaling.

The mechanism relies on the benzoyl modification at the N⁶ position of the adenine ring. This modification allows the molecule to effectively bind to the cyclic nucleotide-binding (CNB) domains of the PKA regulatory subunits, mimicking the action of cAMP and causing the dissociation of the catalytic subunits.

The Molecular Basis of Selectivity

The experimental power of 6-Bnz-cAMP lies in its multi-layered selectivity. Understanding the structural underpinnings of this selectivity is key to its proper application and the interpretation of results.

PKA versus Epac Selectivity

The CNB domains of PKA and Epac, while homologous, possess critical differences in their architecture that 6-Bnz-cAMP exploits. The design of Epac-selective activators, such as 8-pCPT-2'-O-Me-cAMP, has revealed that the Epac CNB domain accommodates bulky substituents at the 8-position of the adenine ring and the 2'-position of the ribose.[2] Conversely, the N⁶ position, where 6-Bnz-cAMP is modified, is a critical site for PKA interaction. The bulky benzoyl group at this position is sterically disfavored by the Epac binding pocket, leading to poor binding and a lack of activation. This makes 6-Bnz-cAMP an excellent tool for inducing PKA-specific signaling events.[8][10]

PKA Isozyme Selectivity: Preference for RIIβ

Research has demonstrated that modifications on the adenine ring of cAMP can confer selectivity for different PKA R-subunit isoforms. Analogs with substitutions at the C8-position tend to activate RIα, whereas analogs with substitutions at the N⁶-position, like 6-Bnz-cAMP, preferentially activate RIIβ.[11][12]

The structural basis for this preference was elucidated through crystallographic studies.[12][13] The CNB-A domain of the RIIβ subunit features a hydrophobic pocket that can favorably accommodate the bulky, hydrophobic benzoyl group of 6-Bnz-cAMP. In contrast, the corresponding region in the RIα subunit lacks this hydrophobic lining, making the binding of N⁶-substituted analogs less favorable.[12] This structural difference drives the preferential activation of RIIβ-containing PKA holoenzymes.

| Compound | Modification | EC₅₀ for RIα (nM) | EC₅₀ for RIIβ (nM) | Fold Selectivity (RIα/RIIβ) |

| cAMP | Endogenous | 35 | 18 | 1.9 (for RIα) |

| 8-CPT-cAMP | C8-substituted | 15 | 31 | 0.5 (for RIα) |

| 6-Bnz-cAMP | N⁶-substituted | 180 | 38 | 4.7 (for RIIβ) |

| Table 1: Comparative activation constants (EC₅₀) of various cAMP analogs for PKA isozymes RIα and RIIβ, as determined by a fluorescence anisotropy assay. Data adapted from a comparative guide.[14] |

Binding Site Selectivity: Preference for Site A

Each PKA regulatory subunit monomer contains two distinct CNB domains, designated A and B.[15][16] These sites exhibit cooperative binding, with cAMP typically binding to site B first, which then increases the affinity of site A for a second cAMP molecule.[17] 6-Bnz-cAMP has been characterized as an analog that preferentially selects site A of both PKA isozymes.[18] This property can be exploited for synergistic activation of PKA. By combining a site A-selective analog like 6-Bnz-cAMP with a site B-selective analog (e.g., Sp-8-CPT-cAMPS for type II), researchers can achieve a more potent and specific activation of a particular PKA isozyme than with either compound alone.[7][18]

A Note on PKA-Independent Effects

While 6-Bnz-cAMP is a highly selective PKA activator, it is crucial for researchers to be aware of potential off-target, PKA-independent effects. Notably, 6-Bnz-cAMP and other N⁶-substituted analogs have been shown to be potent inhibitors of the bTREK-1 (KCNK2) potassium channel.[19][20] This inhibition is direct and does not require PKA activity.[21] When studying systems where TREK-1 channels are expressed and functionally important (e.g., in adrenal zona fasciculata cells or certain neurons), this alternative mechanism must be considered in the experimental design and data interpretation.

Experimental Applications & Protocols

The selectivity of 6-Bnz-cAMP makes it an indispensable tool for a variety of applications.

Workflow: Dissecting PKA vs. Epac Pathways

A common experimental goal is to determine whether a cellular response to a general cAMP-elevating agent (like Forskolin) is mediated by PKA, Epac, or both. 6-Bnz-cAMP is ideal for this purpose.

Diagram: Experimental Workflow for Pathway Dissection

Caption: A logical workflow for using selective cAMP analogs to dissect signaling pathways.

Protocol: In Vitro PKA Activation via Fluorescence Anisotropy

This assay measures the ability of 6-Bnz-cAMP to dissociate the PKA holoenzyme by monitoring the binding of a fluorescently labeled inhibitor peptide to the freed catalytic subunit.[11][14]

Materials:

-

Purified PKA holoenzyme (e.g., RIα₂C₂ or RIIβ₂C₂)

-

Fluorescently labeled PKA inhibitor peptide (e.g., Texas Red-IP20)

-

6-Bnz-cAMP stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM KCl, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT, 0.005% Triton X-100.

-

384-well, low-volume, black plates

-

Fluorescence plate reader capable of measuring fluorescence polarization/anisotropy.

Methodology:

-

Prepare Reagents: Thaw all protein and peptide stocks on ice. Prepare a serial dilution of 6-Bnz-cAMP in Assay Buffer, including a vehicle-only control (e.g., DMSO concentration matched to the highest analog concentration).

-

Prepare Assay Mixture: In a microcentrifuge tube, prepare a master mix containing the PKA holoenzyme (e.g., 6 nM final concentration) and the fluorescent inhibitor peptide (e.g., 3 nM final concentration) in Assay Buffer. The optimal concentrations should be determined empirically but should be below the Kᴅ of the peptide-C subunit interaction to ensure a sensitive response.

-

Plate Setup: To the 384-well plate, add 5 µL of each concentration from your 6-Bnz-cAMP serial dilution.

-

Initiate Reaction: Add 15 µL of the PKA/peptide assay mixture to each well. Mix gently by shaking the plate for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light, to allow the reaction to reach equilibrium.

-

Measurement: Measure the fluorescence anisotropy (or polarization) using the plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., for Texas Red: ~595 nm excitation, ~615 nm emission).

-

Data Analysis: Plot the change in anisotropy as a function of the 6-Bnz-cAMP concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol: Cell-Based PKA Activity via Western Blot for Phospho-CREB

A robust method to confirm PKA activation in intact cells is to measure the phosphorylation of a known downstream target. The transcription factor CREB (cAMP Response Element-Binding protein) is a canonical PKA substrate, phosphorylated at Serine-133 upon PKA activation.[22][23]

Materials:

-

Cultured cells of interest

-

6-Bnz-cAMP

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibodies: Rabbit anti-Phospho-CREB (Ser133), Rabbit anti-total CREB

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with various concentrations of 6-Bnz-cAMP (e.g., 10-200 µM) or vehicle control for a specified time (e.g., 15-30 minutes). A positive control, such as Forskolin (10 µM), should be included.

-

Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane and run on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the anti-Phospho-CREB (Ser133) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply ECL substrate and image the blot using a chemiluminescence imager.

-

Stripping and Reprobing: To normalize for protein loading, the blot can be stripped and reprobed with an antibody for total CREB.

-

Densitometry: Quantify the band intensities. The result is typically presented as the ratio of phospho-CREB to total CREB.

Conclusion

6-Bnz-cAMP is a sophisticated and powerful tool for the study of cAMP signal transduction. Its well-characterized selectivity for PKA over Epac, combined with its preferential activation of RIIβ isozymes and site-A binding, provides researchers with a multi-faceted probe to deconstruct complex signaling networks. By understanding the molecular basis of its action and employing rigorous experimental design, including awareness of its potential PKA-independent effects, scientists can confidently use 6-Bnz-cAMP to illuminate the specific roles of PKA in health and disease.

References

-

Liu, H., et al. (2009). N6-Substituted cAMP Analogs Inhibit bTREK-1 K+ Channels and Stimulate Cortisol Secretion by a Protein Kinase A-Independent Mechanism. Molecular Pharmacology, 76(6), 1290-1301. Available at: [Link][21]

-

Akamine, P., et al. (2014). Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs. ACS Chemical Biology, 9(1), 185-193. Available at: [Link][11]

-

Bertinetti, D., et al. (2009). Chemical tools selectively target components of the PKA system. BMC Chemical Biology, 9(1), 3. Available at: [Link][3]

-

Herberg, F. W., et al. (2010). Cyclic nucleotides as affinity tools: phosphorothioate cAMP analogues address specific PKA subproteomes. FEBS Letters, 584(16), 3588-3596. Available at: [Link][24]

-

Kim, C., et al. (2005). Crystal structure of a complex between the catalytic and regulatory (RIalpha) subunits of PKA. Cell, 120(2), 193-203. Available at: [Link][5]

-

RCSB PDB. (2010). 3PLQ: Crystal structure of PKA type I regulatory subunit bound with Rp-8-Br-cAMPS. Available at: [Link][25]

-

BIOLOG Life Science Institute. (n.d.). 6-Bnz-cAMP. Retrieved from [Link][18]

-

Schwede, F., et al. (2015). Structure-Guided Design of Selective Epac1 and Epac2 Agonists. PLoS Biology, 13(1), e1002038. Available at: [Link][2]

-

Akamine, P., et al. (2014). Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs. ACS Chemical Biology. Available at: [Link][12]

-

Scholten, A., et al. (2008). Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins. Molecular & Cellular Proteomics, 7(4), 712-723. Available at: [Link][6]

-

University of Wollongong Research Online. (2014). Implementing fluorescence anisotropy screening and crystallographic analysis to define PKA isoform-selective activation by cAMP analogs. Available at: [Link][13]

-

Taylor, S. S., et al. (2013). Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(7), 1285-1293. Available at: [Link][26]

-

Lo, K. W-H., et al. (2012). The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization. Journal of Tissue Engineering and Regenerative Medicine, 6(1), 40-48. Available at: [Link][27]

-

Proteopedia. (2019). CAMP Dependent Protein Kinase, Catalytic Subunit. Retrieved from [Link][4]

-

Su, Y., et al. (1995). Regulatory subunit of protein kinase A: structure of deletion mutant with cAMP binding domains. Science, 269(5225), 807-813. Available at: [Link][15]

-

Slättengren, A., et al. (2003). Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections. The Journal of Neuroscience, 23(35), 11107-11115. Available at: [Link][28]

-

ResearchGate. (n.d.). Overview of PKA structure and cAMP analogs. Retrieved from [Link][29]

-

Mayr, B., et al. (2001). Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB. Proceedings of the National Academy of Sciences, 98(19), 10936-10941. Available at: [Link][30]

-

Gjertsen, B. T., et al. (1995). Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action. The Journal of Biological Chemistry, 270(35), 20599-20607. Available at: [Link][31]

-

PCR Society. (n.d.). 6-Bnz-cAMP (sodium salt). Retrieved from [Link][10]

-

Varghese, R., et al. (2019). Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective. International Journal of Molecular Sciences, 20(24), 6230. Available at: [Link][32]

-

Mo, J., et al. (2022). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 17(1), 67-81. Available at: [Link][33]

-

ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link][1]

-

Walton, M. R., et al. (2001). Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo. The Journal of Neuroscience, 21(16), 5867-5877. Available at: [Link][34]

-

Das, R., et al. (2004). cAMP-dependent protein kinase regulatory subunit type IIbeta: active site mutations define an isoform-specific network for allosteric signaling by cAMP. The Journal of Biological Chemistry, 279(8), 6983-6993. Available at: [Link][16]

-

Fiol, C. J., et al. (1998). Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge. The Journal of Biological Chemistry, 273(11), 6115-6123. Available at: [Link][22]

-

Gerits, N., et al. (2003). The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells. Cellular Signalling, 15(6), 591-598. Available at: [Link][23]

-

Zhang, J., et al. (2022). Molecular Determinants and Signaling Effects of PKA RIα Phase Separation. Molecular Cell, 82(1), 157-171.e8. Available at: [Link][17]

-

Wu, J., et al. (2007). PKA RIα Homodimer Structure Reveals an Intermolecular Interface with Implications for Cooperative cAMP Binding and Carney Complex Disease. Structure, 15(9), 1015-1023. Available at: [Link][35]

-

Skålhegg, B. S., et al. (1998). Isozymes of cyclic AMP-dependent protein kinases (PKA) in human lymphoid cell lines. Journal of Cellular Physiology, 177(1), 85-93. Available at: [Link][36]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. Crystal structure of a complex between the catalytic and regulatory (RIalpha) subunits of PKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bnz-cAMP sodium salt ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 6-Bnz-cAMP (sodium salt) | mRNA-assaydevelopment [mrna-assaydevelopment.com]

- 11. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ro.uow.edu.au [ro.uow.edu.au]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Regulatory subunit of protein kinase A: structure of deletion mutant with cAMP binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cAMP-dependent protein kinase regulatory subunit type IIbeta: active site mutations define an isoform-specific network for allosteric signaling by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Determinants and Signaling Effects of PKA RIα Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. N6-Substituted cAMP Analogs Inhibit bTREK-1 K+ Channels and Stimulate Cortisol Secretion by a Protein Kinase A-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cyclic nucleotides as affinity tools: phosphorothioate cAMP analogues address specific PKA subproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. rcsb.org [rcsb.org]

- 26. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 35. PKA RIα Homodimer Structure Reveals an Intermolecular Interface with Implications for Cooperative cAMP Binding and Carney Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Isozymes of cyclic AMP-dependent protein kinases (PKA) in human lymphoid cell lines: levels of endogenous cAMP influence levels of PKA subunits and growth in lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 6-Bnz-cAMP: A Selective Tool for Protein Kinase A (PKA) Activation

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic adenosine monophosphate (cAMP) signaling pathway is a cornerstone of cellular communication, regulating a vast array of physiological processes.[1][2] Historically, cAMP's effects were largely attributed to the activation of cAMP-dependent Protein Kinase (PKA). However, the discovery of Exchange Protein Directly Activated by cAMP (Epac) revealed a more complex signaling network, with both PKA and Epac acting as primary cAMP effectors, often with distinct or even opposing downstream consequences.[3][4] This bifurcation necessitates the use of highly selective pharmacological tools to dissect the specific contributions of each pathway. This guide provides an in-depth technical overview of N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP), a potent and cell-permeable analog that selectively activates PKA without stimulating Epac, establishing it as an indispensable tool for modern cell signaling research.[5][6][7]

The cAMP Signaling Crossroads: PKA vs. Epac

Upon stimulation of G-protein-coupled receptors (GPCRs), adenylyl cyclase is activated, leading to the conversion of ATP into the second messenger cAMP.[2] This rise in intracellular cAMP can trigger two major signaling arms:

-

The PKA Pathway: PKA is a serine/threonine kinase that exists as an inactive holoenzyme, consisting of two regulatory (R) and two catalytic (C) subunits.[8][9] The binding of cAMP to the regulatory subunits induces a conformational change, causing the release and activation of the catalytic subunits.[10] These active C-subunits then phosphorylate a multitude of substrate proteins in the cytoplasm and nucleus, regulating processes like metabolism, gene transcription, and cell growth.[1][11]

-

The Epac Pathway: Exchange Protein directly activated by cAMP (Epac) functions as a guanine nucleotide exchange factor (GEF) for the small Ras-like GTPases, Rap1 and Rap2.[4][12] Unlike PKA, Epac activation is independent of protein phosphorylation. It directly links cAMP signals to cellular processes such as cell adhesion, exocytosis, and the regulation of endothelial barrier function.[3][4][13]

The existence of these parallel pathways means that non-selective cAMP analogs or general adenylyl cyclase activators (like forskolin) can produce ambiguous results, as the observed cellular response could be a composite of both PKA and Epac activation.

6-Bnz-cAMP: A Profile of Selectivity

6-Bnz-cAMP is a cell-permeable cAMP analog engineered for PKA selectivity.[6][7] The key to its function lies in the N6-benzoyl modification on the adenine ring. This modification allows it to bind effectively to the regulatory subunits of PKA, mimicking the action of endogenous cAMP and causing the dissociation of the active catalytic subunits. Crucially, this same modification prevents it from productively engaging and activating the cAMP-binding domain of Epac.[5][14] This makes 6-Bnz-cAMP an ideal reagent to stimulate PKA-dependent pathways while leaving Epac-mediated signaling unperturbed, effectively serving as a negative control for Epac activation.[5][14]

Mechanism of Selective PKA Activation

The PKA holoenzyme is held in an inactive state by the regulatory subunits, which physically block the active sites of the catalytic subunits.[10] 6-Bnz-cAMP, like cAMP, binds to specific sites on the regulatory subunits. This binding event triggers an allosteric change that releases the catalytic subunits, which are then free to phosphorylate their targets.

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity and activity of 6-Bnz-cAMP.

| Property | Value | Source |

| Full Chemical Name | N6-Benzoyladenosine-3',5'-cyclic monophosphate sodium salt | [6][15] |

| CAS Number | 30275-80-0 | [5][15] |

| Molecular Formula | C₁₇H₁₅N₅O₇P · Na | [5] |

| Molecular Weight | 455.3 g/mol | [5] |

| Purity | Typically ≥98% (HPLC) | [5][6] |

| Appearance | Powder | |

| Solubility | Soluble in water (e.g., up to 100 mM) | [6] |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [5][7] |

Experimental Design & Protocols

The key to leveraging 6-Bnz-cAMP is a well-designed experiment with appropriate controls. This ensures that the observed effects are unequivocally due to PKA activation.

Core Principles of a Self-Validating Experiment

-

Positive Control: Use a known, non-selective cAMP activator (e.g., Forskolin + IBMX, or Dibutyryl-cAMP) to confirm that the cellular system is responsive to a general increase in cAMP.

-

Negative Control (Vehicle): Always include a vehicle control (e.g., water or DMSO, depending on the solvent for other compounds) to account for any effects of the solvent itself.

-

PKA Inhibition: To confirm that the effects of 6-Bnz-cAMP are indeed PKA-dependent, pre-treat cells with a specific PKA inhibitor (e.g., H-89, KT 5720, or Rp-cAMPS). The inhibitor should block the effects of 6-Bnz-cAMP.

-

Epac-Selective Control: Use an Epac-selective activator, such as 8-pCPT-2'-O-Me-cAMP, to characterize the effects of the Epac pathway in your system. This provides a crucial point of comparison.[16]

Protocol: In Vitro PKA Kinase Assay

This assay directly measures the ability of 6-Bnz-cAMP to activate purified PKA by quantifying the phosphorylation of a specific peptide substrate.

Causality & Rationale: This biochemical assay isolates the core components (enzyme, activator, substrate, ATP) to provide direct proof of PKA activation by 6-Bnz-cAMP, independent of cellular complexity. The use of radiolabeled ATP ([γ-³²P] ATP) offers a highly sensitive and quantitative readout.[17]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing Tris-HCl (pH 7.4), MgCl₂, and DTT. The magnesium is a critical cofactor for the kinase.[18]

-

PKA Holoenzyme: Use commercially available, purified PKA.

-

PKA Substrate: A common, specific substrate is "Kemptide" (LRRASLG).

-

Activator: Prepare a stock solution of 6-Bnz-cAMP in water.

-

ATP Mix: Prepare a solution of cold ATP and spike it with [γ-³²P] ATP. The final concentration should be optimized but is often in the 10-100 µM range.[18]

-

-

Reaction Assembly (on ice):

-

In a microcentrifuge tube, add kinase buffer, PKA holoenzyme, peptide substrate, and either vehicle or varying concentrations of 6-Bnz-cAMP.

-

Include a control reaction with a known PKA inhibitor.

-

-

Initiation and Incubation:

-

Transfer tubes to a 30°C water bath to equilibrate.

-

Start the reaction by adding the [γ-³²P] ATP/MgCl₂ mix.

-

Incubate for a predetermined time (e.g., 10 minutes). Ensure this time is within the linear range of the reaction.

-

-

Termination and Detection:

-

Stop the reaction by spotting a portion of the reaction mixture onto P-81 phosphocellulose paper.

-

Immediately immerse the papers in a dilute phosphoric acid solution to wash away unincorporated [γ-³²P] ATP.

-

Perform several washes.

-

Measure the incorporated radioactivity on the dried papers using a scintillation counter. The counts per minute (CPM) are directly proportional to PKA activity.

-

Protocol: Cell-Based PKA Activation Assay (Western Blot for pCREB)

This assay assesses PKA activation within intact cells by measuring the phosphorylation of a known downstream target, CREB (cAMP response element-binding protein), at Serine 133.

Causality & Rationale: Observing phosphorylation of a known PKA substrate in situ validates that 6-Bnz-cAMP is cell-permeable and effectively activates the endogenous PKA signaling cascade.[19] Western blotting provides a semi-quantitative measure of this activation.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., HEK293, PC12, or a cell line relevant to your research) and grow to 70-80% confluency. Serum-starve the cells for several hours before the experiment if necessary to reduce basal signaling.

-

Treatment:

-

Prepare treatment media containing: Vehicle, 6-Bnz-cAMP (e.g., 100 µM), Forskolin/IBMX (positive control), and 6-Bnz-cAMP + PKA inhibitor.

-

Remove old media, add treatment media, and incubate for the desired time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Place the plate on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are crucial to preserve the phosphorylated state of CREB.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Analysis:

-

Quantify the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Perform SDS-PAGE to separate proteins by molecular weight.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated CREB (Ser133).

-

Incubate with a HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Crucial Validation: Strip the membrane and re-probe with an antibody for total CREB. The ratio of pCREB to total CREB provides the normalized measure of PKA activation.

-

Conclusion and Advanced Applications

6-Bnz-cAMP is more than a simple activator; it is a precision tool for dissecting the complex world of cAMP signaling. Its ability to selectively engage PKA while bypassing Epac allows researchers to assign specific cellular functions to the PKA pathway with a high degree of confidence.[5][6]

Key Advantages:

-

High Selectivity: Differentiates PKA- from Epac-mediated effects.[5][7]

-

Cell Permeability: Enables direct application to live cell cultures.[6][19]

-

Metabolic Stability: More resistant to degradation by phosphodiesterases (PDEs) compared to native cAMP, providing a more sustained signal.[5]

-

Synergistic Use: Can be combined with site-selective analogs that target different regulatory sites on PKA to preferentially stimulate specific PKA isozymes.[5]

Beyond basic mechanism studies, 6-Bnz-cAMP is used to investigate the role of PKA in diverse fields such as neuroscience (memory formation), endocrinology (hormone secretion), and oncology (cell proliferation and differentiation).[1][11][19] For drug development professionals, it serves as a critical benchmark for screening and characterizing compounds that aim to modulate the PKA pathway.

References

-

BIOLOG Life Science Institute. (n.d.). 6-Bnz-cAMP. Retrieved from [Link]

-

Lo, K. W. H., Ashe, K. M., & Laurencin, C. T. (2012). The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization. Journal of tissue engineering and regenerative medicine, 6(10), 829–838. Retrieved from [Link]

-

Cheng, X., Ji, Z., Tsalkova, T., & Mei, F. (2008). Epac and PKA: a tale of two intracellular cAMP receptors. Acta biochimica et biophysica Sinica, 40(7), 651–662. Retrieved from [Link]

-

Evans, M. (2010). Activation of Protein Kinase A by cAMP. YouTube. Retrieved from [Link]

-

Monje, P., Athauda, G., & Wood, P. M. (2013). Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation. ASN Neuro, 5(6), e00130. Retrieved from [Link]

-

Cuppen, E. (2008). The Cyclic AMP Pathway. WormBook, 1-13. Retrieved from [Link]

-

Le Gall, M., & Saucisse, E. (2010). EPAC proteins transduce diverse cellular actions of cAMP. The Journal of physiology and pharmacology, 61(5), 525–532. Retrieved from [Link]

-

Calbiochem. (n.d.). Adenosine 3′,5′-cyclic Monophosphate, N6-Benzoyl-, Sodium Salt. Retrieved from [Link]

-

QIAGEN. (n.d.). Protein Kinase A Signaling. GeneGlobe. Retrieved from [Link]

-

protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

-

Medzihradsky, F., & Wiebelhaus, V. D. (1982). Kinetics of adenosine 3':5'-monophosphate-dependent protein kinase activation and inhibition of thymidine incorporation into DNA in P1798 lymphosarcoma cells. Cancer research, 42(1), 135–140. Retrieved from [Link]

-

Seino, S., & Shibasaki, T. (2005). PKA-Dependent and PKA-Independent Pathways for cAMP-Regulated Exocytosis. Physiological reviews, 85(4), 1303–1342. Retrieved from [Link]

-

Lebeche, D., & Hajjar, R. J. (2016). Cyclic AMP Sensor EPAC Proteins and Their Role in Cardiovascular Function and Disease. Circulation research, 118(5), 845–855. Retrieved from [Link]

-

Wikipedia. (n.d.). Protein kinase A. Retrieved from [Link]

-

Nistri, S., & Bani, D. (2017). The cAMP effectors PKA and Epac activate endothelial NO synthase through PI3K/Akt pathway in human endothelial cells. Biochemical pharmacology, 146, 75–83. Retrieved from [Link]

-

Goldstein, K. M., & Lounsbury, K. M. (2018). Biochemical Discovery, Intracellular Evaluation, and Crystallographic Characterization of Synthetic and Natural Product Adenosine 3′,5′-Cyclic Monophosphate-Dependent Protein Kinase A (PKA) Inhibitors. ACS chemical biology, 13(3), 645–656. Retrieved from [Link]

-

Schmidt, M., & Dekker, F. J. (2008). Epac: effectors and biological functions. Naunyn-Schmiedeberg's archives of pharmacology, 377(4-6), 345–357. Retrieved from [Link]

-

Ishida, Y., & Nagata, K. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(12), e2341. Retrieved from [Link]

-

Enns, L. C., Pettan-Brewer, C., & Ladiges, W. C. (2010). The PKA pathway. ResearchGate. Retrieved from [Link]

-

Welsh, K., & Taylor, S. S. (2016). Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs. ACS chemical biology, 11(7), 1883–1892. Retrieved from [Link]

-

Holz, G. G., & Chepurny, O. G. (2008). The role of Epac proteins, novel cAMP mediators, in the regulation of immune, lung and neuronal function. Current opinion in pharmacology, 8(5), 558–563. Retrieved from [Link]

-

Chen, C. C., & Chiu, C. T. (2002). PKA-dependent activation of PKC, p38 MAPK and IKK in macrophage: implication in the induction of inducible nitric oxide synthase and interleukin-6 by dibutyryl cAMP. British journal of pharmacology, 136(3), 349–361. Retrieved from [Link]

-

Bio-Rad. (n.d.). Signal transduction - PKA signaling Pathway Map. Retrieved from [Link]

-

Anton, S. E., & Scott, J. D. (2020). Spatially compartmentalized phase regulation of a Ca2+-cAMP-PKA oscillatory circuit. eLife, 9, e62377. Retrieved from [Link]

-

Kang, G., & Holz, G. G. (2006). Assessment of the actions of N 6-Bnz-cAMP, Rp-8-Br-cAMPS and 8-pCPT-2-O-Me-cAMP in INS-1 cells. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

-

MedChemExpress. (n.d.). 6-Bnz-cAMP (N6-Benzoyl-cAMP). Retrieved from [Link]

-

Yapo, C., & Nair, A. G. (2018). Integrated regulation of PKA by fast and slow neurotransmission in the nucleus accumbens controls plasticity and stress responses. eLife, 7, e36820. Retrieved from [Link]

-

JoVE. (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. YouTube. Retrieved from [Link]

-

Wertheimer, E. V., & Krapf, D. (2024). A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond). Frontiers in Cell and Developmental Biology, 12, 1346766. Retrieved from [Link]

-

Muja, N., & de Vellis, J. (2009). cAMP cascade (PKA, Epac, adenylyl cyclase, Gi, and phosphodiesterases) regulates myelin phagocytosis mediated by complement receptor-3 and scavenger receptor-AI/II in microglia and macrophages. Journal of neurochemistry, 108(5), 1153–1164. Retrieved from [Link]

Sources

- 1. Biochemical Discovery, Intracellular Evaluation, and Crystallographic Characterization of Synthetic and Natural Product Adenosine 3′,5′-Cyclic Monophosphate-Dependent Protein Kinase A (PKA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]

- 6. 6-Bnz-cAMP sodium salt | cAMP | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. youtube.com [youtube.com]

- 11. Protein kinase A - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. ahajournals.org [ahajournals.org]

- 14. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. The cAMP effectors PKA and Epac activate endothelial NO synthase through PI3K/Akt pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. protocols.io [protocols.io]

- 19. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bnz-cAMP: A Precision Tool for Dissecting Protein Kinase A Signaling

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP). We will explore its mechanism of action, its critical role as a selective activator of Protein Kinase A (PKA), and its application in elucidating the complex landscape of cyclic AMP (cAMP) signaling pathways.

The Landscape of cAMP Signaling: A Tale of Two Effectors

For decades, cyclic adenosine 3',5'-monophosphate (cAMP) has been recognized as a fundamental second messenger, translating a vast array of extracellular signals into intracellular responses.[1][2][3] The binding of hormones and neurotransmitters to G-protein-coupled receptors (GPCRs) typically activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][4] This elevation in intracellular cAMP orchestrates a multitude of physiological processes, including metabolism, gene transcription, cell growth, and muscle contraction.[3][4]

Historically, the effects of cAMP were thought to be mediated almost exclusively by the cAMP-dependent Protein Kinase A (PKA).[5][6] However, the discovery of the Exchange Protein Directly Activated by cAMP (Epac) revealed a second major intracellular cAMP receptor, profoundly altering the prevailing assumptions about this signaling pathway.[5][7][8] Both PKA and Epac are ubiquitously expressed and contain conserved cAMP-binding domains, yet they trigger distinct downstream signaling cascades.[6] PKA is a serine/threonine kinase that phosphorylates a wide range of substrate proteins, while Epac functions as a guanine nucleotide exchange factor (GEF) for the small G-proteins Rap1 and Rap2.[3][6][9] This bifurcation of the cAMP pathway necessitates the use of precision tools to determine which effector, PKA or Epac, is responsible for a specific cellular outcome.

6-Bnz-cAMP: A Selective Pharmacological Probe for PKA

To dissect the contributions of PKA and Epac, researchers require analogs that can selectively engage one target without activating the other. 6-Bnz-cAMP (N6-Benzoyladenosine-3',5'-cyclic monophosphate) is a cell-permeable cAMP analog designed for this exact purpose.[10] Its defining characteristic is its ability to selectively activate cAMP-dependent PKA without stimulating the Epac signaling pathway.[10][11][12] This makes 6-Bnz-cAMP an invaluable tool for isolating and studying PKA-mediated cellular events.[13]

Mechanism of PKA Activation

The inactive PKA holoenzyme is a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits (R2C2).[14][15][16] The regulatory subunits contain an autoinhibitory domain that binds to and masks the active site of the catalytic subunits, keeping the kinase inactive.[15] Each regulatory subunit has two distinct cAMP-binding domains (A and B). The binding of cAMP molecules induces a conformational change in the regulatory subunits, causing them to dissociate from the catalytic subunits.[15][16] The freed catalytic subunits are then active and can phosphorylate target substrates on serine or threonine residues.[16]

6-Bnz-cAMP mimics the action of endogenous cAMP by binding to the regulatory subunits, leading to the release and activation of the catalytic subunits.[13] Studies have shown that N6-substituted analogs, like 6-Bnz-cAMP, preferentially activate PKA holoenzymes containing the RIIβ regulatory subunit.[17]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-Bnz-cAMP is essential for proper handling, storage, and experimental design.

| Property | Value | Source(s) |

| Full Name | N6-Benzoyladenosine-3',5'-cyclic monophosphate, sodium salt | [12][18] |

| Synonym | 6-Bnz-cAMP | [19][20] |

| CAS Number | 1135306-29-4 (for sodium salt) | |

| Molecular Formula | C₁₇H₁₅N₅NaO₇P | |

| Molecular Weight | 455.29 g/mol | [18] |

| Purity | ≥98% (typically by HPLC) | [18] |

| Solubility | Soluble to 100 mM in water | |

| Storage | Store at -20°C | [10] |

| Key Feature | Cell-permeable, selective PKA activator; does not activate Epac | [10][11][12] |

Experimental Application: A Framework for Dissecting cAMP Pathways

The primary utility of 6-Bnz-cAMP lies in its ability to differentiate PKA-dependent effects from those mediated by Epac. A robust experimental design will often employ a multi-pronged approach using selective activators for each pathway.

Core Principle: To determine if a cellular response to elevated cAMP is mediated by PKA, Epac, or both, cells are treated in parallel with:

-

A PKA-selective activator: 6-Bnz-cAMP

-

An Epac-selective activator: e.g., 8-pCPT-2'-O-Me-cAMP

-

A non-selective cAMP analog (activates both): e.g., 8-Bromo-cAMP, as a positive control for general cAMP signaling.[21][22]

-

A vehicle control: To establish a baseline.

By comparing the outcomes of these treatments, a researcher can confidently attribute the observed effect to the PKA pathway, the Epac pathway, or a synergistic action of both.[21] For instance, in studies of osteoblast differentiation, 6-Bnz-cAMP was used to demonstrate that the PKA signaling cascade is directly involved in the process.[13] Similarly, it helped show that PKA activation, but not Epac, was sufficient to suppress c-Jun protein levels in Schwann cells.[23]

Detailed Protocol: In Vitro PKA Kinase Activity Assay

This protocol provides a framework for measuring the direct activation of PKA by 6-Bnz-cAMP using a purified PKA enzyme and a synthetic peptide substrate.

Rationale: This self-validating system directly measures the enzymatic activity of PKA's catalytic subunit after its release is induced by 6-Bnz-cAMP. It includes a known inhibitor (H-89) as a negative control to ensure the observed activity is specific to PKA.

Materials:

-

Purified PKA Holoenzyme (R2C2 complex)

-

6-Bnz-cAMP, sodium salt

-

PKA inhibitor (e.g., H-89)

-

PKA peptide substrate (e.g., Kemptide, LRRASLG)

-

ATP, high purity

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA

-

Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar phosphospecific antibody-based system)

-

White, opaque 96-well or 384-well plates suitable for luminescence/fluorescence

Procedure:

-

Reagent Preparation (Causality: Proper concentration is critical for dose-response curves):

-

Prepare a 10 mM stock solution of 6-Bnz-cAMP in sterile water.

-

Prepare a 10X working solution of ATP (e.g., 100 µM) in kinase buffer.

-

Prepare a 10X working solution of the peptide substrate (e.g., 100 µM) in kinase buffer.

-

Prepare serial dilutions of 6-Bnz-cAMP in kinase buffer to create a dose-response curve (e.g., ranging from 1 µM to 100 µM final concentration).

-

Prepare a control well with a known PKA inhibitor (e.g., 10 µM H-89) to confirm signal specificity.

-

-

Kinase Reaction Setup (Causality: Order of addition ensures the enzyme is exposed to the activator before the reaction starts):

-

In each well of the microplate, add 5 µL of the appropriate 6-Bnz-cAMP dilution or control (vehicle, inhibitor).

-

Add 20 µL of kinase buffer containing the purified PKA holoenzyme (concentration to be optimized, e.g., 1-5 ng/µL).

-

Incubate for 10-15 minutes at room temperature. This allows 6-Bnz-cAMP to bind to the regulatory subunits and activate the enzyme.

-

-

Initiate Phosphorylation (Causality: The addition of ATP and substrate starts the enzymatic reaction):

-

Prepare a master mix of the 10X ATP and 10X peptide substrate solutions.

-

Add 5 µL of the ATP/substrate mix to each well to initiate the reaction. The final volume should be 30 µL.

-

Incubate the plate at 30°C for 30-60 minutes. The exact time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection (Causality: This step quantifies the amount of phosphorylation, which is directly proportional to PKA activity):

-

Stop the kinase reaction and measure the amount of product (phosphorylated peptide or ADP) according to the manufacturer's protocol for your chosen detection reagent.

-

For example, with ADP-Glo™, you would first add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all wells.

-

Normalize the data to the vehicle control.

-

Plot the signal (e.g., relative light units) against the log concentration of 6-Bnz-cAMP.

-

Calculate the EC₅₀ value, which represents the concentration of 6-Bnz-cAMP required to achieve 50% of the maximal PKA activation.

-

Conclusion

The discovery of parallel PKA and Epac pathways downstream of cAMP has added significant complexity to our understanding of this vital second messenger system.[6] Pharmacological tools that can selectively modulate these pathways are therefore indispensable for modern cell biology and drug discovery. 6-Bnz-cAMP has emerged as a cornerstone reagent in this field, providing researchers with a reliable and specific means to activate PKA without confounding effects from the Epac pathway.[10][11] Its use, particularly in conjunction with Epac-selective modulators, allows for the precise delineation of the distinct and overlapping roles of these two critical cAMP effectors in health and disease.

References

-

Chepurny, O. G., & Holz, G. G. (2009). The role of Epac proteins, novel cAMP mediators, in the regulation of immune, lung and neuronal function. British Journal of Pharmacology, 158(1), 64–74. Retrieved from [Link]

-

Le, T., & Tasken, K. (2017). Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells. Frontiers in Endocrinology, 8, 240. Retrieved from [Link]

-

Lezoualc'h, F., & Fazal, L. (2016). Cyclic AMP Sensor EPAC Proteins and Their Role in Cardiovascular Function and Disease. Circulation Research, 118(5), 881–897. Retrieved from [Link]

-

Woolfrey, K. M., & Newton, A. C. (2009). EPAC proteins transduce diverse cellular actions of cAMP. Biochemical Society Transactions, 37(Pt 6), 1265–1270. Retrieved from [Link]

-

Protein Kinase A. (n.d.). Colorado State University. Retrieved from [Link]

-

Cheng, X., Ji, Z., Tsalkova, T., & Mei, F. (2008). Epac and PKA: a tale of two intracellular cAMP receptors. Acta Biochimica et Biophysica Sinica, 40(7), 651–662. Retrieved from [Link]

-

6-Bnz-cAMP. (n.d.). Celgene Patient Support. Retrieved from [Link]

-

Wang, Y., et al. (2021). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular Medicine Reports, 23(5), 335. Retrieved from [Link]

-

The Cyclic AMP Pathway. (n.d.). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

-

6-Bnz-cAMP (sodium salt). (n.d.). PCR Society. Retrieved from [Link]

-

Cyclic AMP Pathway. (n.d.). Gosset. Retrieved from [Link]

-

Knape, M. J., et al. (2012). Structural Basis for the Regulation of Protein Kinase A by Activation Loop Phosphorylation. Journal of Biological Chemistry, 287(47), 40061–40071. Retrieved from [Link]

-

Protein kinase A - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

cAMP signaling pathway. (n.d.). Cusabio. Retrieved from [Link]

-

cAMP Signal Pathway. (2023, July 19). News-Medical.Net. Retrieved from [Link]

-

6-Bnz-cAMP. (n.d.). BIOLOG Life Science Institute. Retrieved from [Link]

-

Van, K., et al. (2017). Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs. ACS Chemical Biology, 12(11), 2848–2856. Retrieved from [Link]

-

Protein kinases: Structure & Function. (2025, February 9). YouTube. Retrieved from [Link]

-

Lo, K. W.-H., et al. (2012). The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization. Journal of Tissue Engineering and Regenerative Medicine, 6(10), 806–815. Retrieved from [Link]

-

The PKA activator, 6-Bnz-cAMP, mimics the effects of dbcAMP on cultured... (n.d.). ResearchGate. Retrieved from [Link]

-

6-Bnz-cAMP-AM. (n.d.). BIOLOG Life Science Institute. Retrieved from [Link]

-

Lo, K. W.-H., et al. (2013). One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation. Tissue Engineering Part A, 19(5-6), 694–705. Retrieved from [Link]

-

Assessment of the actions of N 6-Bnz-cAMP, Rp-8-Br-cAMPS and... (n.d.). ResearchGate. Retrieved from [Link]

-

Understanding N6-Benzoyladenosine: From Chemical Properties to Therapeutic Potential. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

N6-Benzoyladenosine. (n.d.). PubChem. Retrieved from [Link]

-

Can we use 6-Bnz-cAMP sodium salt that left out overnight? (2022, March 2). ResearchGate. Retrieved from [Link]

-

Sp-6-Bnz-cAMPS. (n.d.). BIOLOG Life Science Institute. Retrieved from [Link]

Sources

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. news-medical.net [news-medical.net]

- 5. The role of Epac proteins, novel cAMP mediators, in the regulation of immune, lung and neuronal function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]

- 8. ahajournals.org [ahajournals.org]

- 9. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 6-Bnz-cAMP (sodium salt) | PCR Society [pcrsociety.org]

- 12. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]

- 13. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Kinase A [vivo.colostate.edu]

- 15. Protein kinase A - Wikipedia [en.wikipedia.org]

- 16. Protein Kinase A - Creative Enzymes [creative-enzymes.com]

- 17. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. 6-Bnz-cAMP | Celgene Patient Support [celgenepatientsupport.com]

- 21. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

N⁶-Benzoyladenosine-3',5'-Cyclic Monophosphate: A Technical Guide to a Selective PKA Activator

Abstract

This technical guide provides an in-depth exploration of N⁶-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP), a critical tool for researchers in cell biology, pharmacology, and drug development. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), 6-Bnz-cAMP offers a nuanced approach to dissecting cAMP-mediated signaling pathways. Its key feature lies in its selective activation of cAMP-dependent Protein Kinase A (PKA) without significantly engaging the alternative cAMP sensor, Exchange protein directly activated by cAMP (Epac). This guide will delve into the molecular mechanism of 6-Bnz-cAMP, its interaction with PKA isozymes, and provide detailed protocols for its application in cell-based assays. Furthermore, we will explore its utility in investigating synergistic signaling events and its emerging potential in preclinical research.

Introduction: The Complexity of cAMP Signaling and the Need for Selective Tools

Cyclic AMP (cAMP) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and metabolism to cell growth and differentiation.[1] The cellular effects of cAMP are primarily mediated by two distinct classes of intracellular sensors: the well-characterized Protein Kinase A (PKA) and the more recently identified Exchange protein directly activated by cAMP (Epac).[2] Both PKA and Epac possess cAMP-binding domains, yet their activation triggers divergent downstream signaling cascades. This bifurcation of the cAMP pathway necessitates the use of selective pharmacological tools to elucidate the specific contributions of PKA and Epac to a given physiological response.

N⁶-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) has emerged as an invaluable research tool precisely for this purpose. Its chemical structure, featuring a benzoyl group at the N⁶ position of the adenine ring, confers two crucial properties: enhanced cell permeability and selective activation of PKA.[3][4] This guide will provide a comprehensive overview of 6-Bnz-cAMP, empowering researchers to effectively utilize this compound in their experimental designs.

Molecular Profile and Mechanism of Action

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Bnz-cAMP is paramount for its effective use in experimental settings.

| Property | Value | Source |

| Chemical Name | N⁶-Benzoyladenosine-3',5'-cyclic monophosphate | [4] |

| Synonyms | 6-Bnz-cAMP, N6-Benzoyl-cAMP | |

| Molecular Formula | C₁₇H₁₆N₅O₇P | [5] |

| Molecular Weight | 433.32 g/mol (acid form) | |

| Solubility | Soluble in aqueous solutions (as sodium salt) | [3][4] |

| Lipophilicity | Increased compared to cAMP, enhancing cell permeability | [6] |

| Metabolic Stability | Increased stability against phosphodiesterases (PDEs) compared to cAMP | [7] |

Selective Activation of Protein Kinase A (PKA)

The primary function of 6-Bnz-cAMP is its role as a selective agonist of PKA.[3][4][6][8][9] PKA is a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate downstream target proteins.

There are four major isoforms of the PKA regulatory subunit: RIα, RIβ, RIIα, and RIIβ, which contribute to the diversity of PKA signaling.[10] Each regulatory subunit contains two tandem cAMP-binding domains, designated A and B. 6-Bnz-cAMP exhibits a preference for binding site A on both PKA isozymes.[7] This site-selectivity can be exploited in combination with other cAMP analogs that target site B to achieve synergistic activation of specific PKA isozymes.[7]

While precise, quantitative binding affinity data (Kᵢ or KᏧ values) for 6-Bnz-cAMP across all PKA regulatory isoforms is not extensively documented in publicly available literature, its functional selectivity for PKA over Epac is well-established through various cellular and biochemical assays.[3][4][6][8][9]

Diagram: The cAMP/PKA Signaling Pathway and the Role of 6-Bnz-cAMP

Caption: The cAMP signaling pathway illustrating the selective activation of PKA by 6-Bnz-cAMP.

Experimental Applications and Protocols

The primary utility of 6-Bnz-cAMP lies in its ability to selectively activate PKA, allowing researchers to delineate the specific roles of the PKA and Epac pathways in various cellular processes.

General Cell Culture and Treatment Protocol

This protocol provides a general framework for treating cultured mammalian cells with 6-Bnz-cAMP. Optimization of cell density, compound concentration, and incubation time is crucial for each specific cell line and experimental question.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

6-Bnz-cAMP sodium salt

-

Sterile, nuclease-free water or appropriate solvent for stock solution preparation

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and sub-confluent at the time of treatment.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 6-Bnz-cAMP (e.g., 10-100 mM) in sterile water.[3][4] Store at -20°C for long-term use.

-

Treatment:

-

On the day of the experiment, thaw the 6-Bnz-cAMP stock solution.

-

Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. A typical starting concentration range is 10-100 µM.

-

Remove the existing medium from the cells and replace it with the medium containing 6-Bnz-cAMP.

-

Include appropriate controls, such as a vehicle-treated control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cAMP signaling if available (e.g., forskolin).

-

-

Incubation: Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the downstream endpoint being measured.

-

Cell Lysis: Following incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis.

Assessing PKA Activation: Western Blot for Phospho-CREB

A common method to confirm PKA activation is to measure the phosphorylation of one of its key downstream targets, the transcription factor cAMP response element-binding protein (CREB), at Serine 133.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

Diagram: Experimental Workflow for Assessing PKA Activation

Caption: A stepwise workflow for investigating PKA activation using 6-Bnz-cAMP and Western blotting.

In Vitro PKA Kinase Activity Assay

For a more direct measure of PKA activity, an in vitro kinase assay can be performed using cell lysates treated with 6-Bnz-cAMP. Commercially available kits provide a convenient and standardized method for this purpose.

Principle: These assays typically utilize a specific PKA substrate (often a peptide) and a method to detect its phosphorylation, such as a phospho-specific antibody or the incorporation of radiolabeled ATP.

General Protocol (using a non-radioactive, ELISA-based kit):

-

Prepare Cell Lysates: Treat cells with 6-Bnz-cAMP as described previously and prepare non-denaturing cell lysates.

-

Assay Plate Preparation: The kit will provide a microplate pre-coated with a PKA-specific substrate.

-

Kinase Reaction:

-

Add the cell lysates to the wells of the assay plate.

-

Initiate the phosphorylation reaction by adding an ATP-containing solution.

-

Incubate for a specified time at the recommended temperature (e.g., 30°C).

-

-

Detection:

-

Stop the reaction and wash the wells.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: The absorbance is directly proportional to the PKA activity in the sample.

Advanced Applications: Exploring Synergistic Signaling

A powerful application of 6-Bnz-cAMP is its use in combination with Epac-selective activators, such as 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), to investigate the synergistic or opposing effects of the PKA and Epac pathways. For example, studies have shown that the combined activation of PKA and Epac can synergistically inhibit the proliferation of vascular smooth muscle cells.[10] By treating cells with 6-Bnz-cAMP alone, an Epac activator alone, or a combination of both, researchers can precisely map the contributions of each pathway to the overall cellular response.

Therapeutic Potential and Future Directions

While primarily utilized as a research tool, the selective activation of PKA by compounds like 6-Bnz-cAMP holds potential for therapeutic development. Dysregulation of PKA signaling is implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions. The ability to specifically modulate PKA activity without cross-activating Epac could offer a more targeted therapeutic approach with fewer off-target effects.

For instance, the pro-differentiative and anti-proliferative effects of PKA activation have been explored in the context of cancer research. N⁶-substituted cAMP analogs have been investigated for their potential to induce differentiation and inhibit the growth of certain cancer cell lines. Further preclinical studies are warranted to explore the therapeutic window and potential applications of PKA-selective activators in various disease models.

Conclusion

N⁶-Benzoyladenosine-3',5'-cyclic monophosphate is an indispensable tool for the modern cell biologist and pharmacologist. Its ability to selectively activate PKA provides a means to dissect the intricate network of cAMP signaling with a high degree of precision. By understanding its mechanism of action and employing the experimental approaches outlined in this guide, researchers can continue to unravel the complex roles of PKA in health and disease, paving the way for new discoveries and potential therapeutic interventions.

References

-

Hewer, R. C., et al. (2011). PKA and Epac synergistically inhibit smooth muscle cell proliferation. Journal of Molecular and Cellular Cardiology, 50(1), 87-98. [Link]

-

BIOLOG Life Science Institute. 6-Bnz-cAMP. [Link]

-

Liu H, et al. (2009). N6-substituted cAMP analogs inhibit bTREK-1 K+ channels and stimulate cortisol secretion by a protein kinase A-independent mechanism. Molecular Pharmacology, 76(6), 1290-1301. [Link]

-

JoVE. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. [Link]

-

Enzo Life Sciences. PKA kinase activity kit. [Link]

-

PCR Society. 6-Bnz-cAMP (sodium salt). [Link]

-

UCL Discovery. Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. [Link]

-

Wikipedia. Cyclic adenosine monophosphate. [Link]

-

Kennedy, E. J., & Scott, J. D. (2014). Chapter 11 - Probing PKA signaling with chemical tools. In Methods in Enzymology (Vol. 535, pp. 203-218). Academic Press. [Link]

-

Cheng, X., et al. (2008). Epac and PKA: a tale of two intracellular cAMP receptors. Acta Biochimica et Biophysica Sinica, 40(7), 651-662. [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative thermodynamic analysis of cyclic nucleotide binding to protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]

- 5. protocols.io [protocols.io]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Protocol | R&D Systems [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploring the Downstream Targets of 6-Bnz-cAMP-Activated PKA

Abstract

Protein Kinase A (PKA) is a pivotal enzyme in cellular signaling, governing a multitude of physiological processes through the phosphorylation of downstream substrates.[1][2] The advent of selective PKA activators, such as N⁶-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP), has provided researchers with a powerful tool to dissect PKA-specific signaling pathways.[3] This technical guide offers a comprehensive exploration of the methodologies employed to identify and validate the downstream targets of PKA when activated by 6-Bnz-cAMP. We delve into the rationale behind experimental design, from global phosphoproteomic screening to targeted validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the intricate network of PKA-mediated phosphorylation events.

Introduction: The PKA Signaling Axis and the Role of 6-Bnz-cAMP

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is a fundamental signal transduction cascade initiated by the binding of extracellular signals, such as hormones and neurotransmitters, to G-protein coupled receptors (GPCRs).[1][4] This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[4] In its inactive state, PKA exists as a heterotetramer composed of two regulatory and two catalytic subunits.[2][5] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[5] These active catalytic subunits then phosphorylate a wide array of downstream protein substrates on serine or threonine residues within a specific consensus motif, typically (R/K)-(R/K)-x-(pS/pT), where 'x' can be any amino acid.[6]

1.1. The Specificity of 6-Bnz-cAMP

While endogenous cAMP activates PKA, it also engages other effectors, most notably the Exchange Protein directly Activated by cAMP (Epac). To isolate PKA-specific effects, researchers utilize synthetic cAMP analogs. 6-Bnz-cAMP is a cell-permeable cAMP analog that selectively activates PKA without stimulating the Epac signaling pathway.[3][7] This selectivity makes 6-Bnz-cAMP an invaluable tool for delineating the specific contributions of PKA to cellular processes.[8] Its utility is further enhanced by its increased metabolic stability against phosphodiesterases (PDEs) compared to cAMP.[7]

Strategic Approaches for Identifying PKA Downstream Targets

The identification of direct PKA substrates upon 6-Bnz-cAMP stimulation requires a multi-pronged approach, combining global screening methods with rigorous validation techniques. The overarching strategy is to first generate a list of candidate substrates whose phosphorylation status changes upon PKA activation and then to confirm that these candidates are indeed direct targets of PKA.

Global Phosphoproteomic Profiling

Mass spectrometry-based phosphoproteomics is the cornerstone for the unbiased, large-scale identification and quantification of phosphorylation events.[9][10] The general workflow involves treating cells with 6-Bnz-cAMP, followed by cell lysis, protein digestion, enrichment of phosphopeptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Experimental Considerations:

-

Controls are Critical: A robust experimental design must include a vehicle-treated control group to establish a baseline phosphoproteome. Additionally, including a condition with a PKA inhibitor, such as H-89, can help to further confirm that the observed phosphorylation changes are indeed PKA-dependent.[11][12]

-